2-Chloro-4-fluorobenzotrifluoride
Overview
Description
2-Chloro-4-fluorobenzotrifluoride, also known as 2-Chloro-alpha,alpha,alpha,4-tetrafluorotoluene, is a chemical compound with the molecular weight of 198.55 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4-fluoro-1-(trifluoromethyl)benzene . The InChI code is 1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H .Physical and Chemical Properties Analysis
This compound has a boiling point of -42 degrees Celsius and a density of 2.90 . It is recommended to be stored at 2-8 degrees Celsius . .Scientific Research Applications
Charge Density Analysis in Molecular Crystals
2-Chloro-4-fluorobenzotrifluoride has been studied for its intermolecular interactions in molecular crystals. Hathwar and Row (2011) investigated the charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid using high-resolution X-ray diffraction data. They found attractive intermolecular Cl···F interactions, indicating potential applications in understanding molecular interactions in crystal engineering and design (Hathwar & Row, 2011).
Electrochemical Fluorination
The compound has been employed in the electrochemical fluorination of chlorobenzene. Momota et al. (1995) reported the formation of various fluorinated products through this process, highlighting its utility in chemical synthesis and the development of new fluorinated compounds (Momota et al., 1995).
NMR Spectroscopy Studies
In the field of NMR spectroscopy, this compound has been analyzed for spin-spin coupling constants. Schaefer et al. (1979) conducted a complete analysis of the 1H and 19F NMR spectra of various difluorobenzotrifluoride derivatives, providing insights into the coupling mechanisms and structural analysis of fluorinated compounds (Schaefer et al., 1979).
Synthesis of Heterocyclic Scaffolds
Křupková et al. (2013) demonstrated the use of this compound derivatives in the synthesis of various nitrogenous heterocycles, which are important in drug discovery. This research highlights the compound's role as a building block in organic synthesis, particularly in the formation of complex molecular structures (Křupková et al., 2013).
Application in Luminescent and Structural Properties
Monteiro et al. (2015) explored the impact of halogenated derivatives of this compound on the luminescent and structural properties of lanthanide complexes. Their research contributes to understanding the effects of halogens on physical chemistry and luminescence, which can be crucial in materials science (Monteiro et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZGIHGBLCIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631413 | |
Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94444-58-3 | |
Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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